N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8644906
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5OS |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H19N5OS/c1-12-6-4-7-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)3)14-8-5-9-19-10-14/h4-10H,11H2,1-3H3,(H,20,24) |
| Standard InChI Key | BXGUXLMSUJMGQQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate architecture:
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Core structure: A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetamide chain.
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Substituents:
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Position 4: Methyl group.
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Position 5: Pyridin-3-yl group (a nitrogen-containing heteroaromatic ring).
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Acetamide side chain: Attached to the sulfanyl group and terminated with an N-(2,6-dimethylphenyl) group.
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Table 1: Key Structural Components and Their Implications
Synthetic Strategies and Optimization
While no direct synthesis route for this compound is documented, analogous methodologies from patent literature and triazole chemistry provide a framework for its preparation.
General Approach to Triazole-Acetamide Hybrids
The synthesis likely involves:
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Triazole ring formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition.
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Sulfanyl-acetamide coupling: Reaction of a triazole-thiol intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions .
Critical Reaction Steps (Inferred from ):
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Step 1: Preparation of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization of pyridine-3-carbohydrazide with methyl isothiocyanate.
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Step 2: Alkylation of the triazole-thiol with 2-chloro-N-(2,6-dimethylphenyl)acetamide in ethanol or DMF, using K₂CO₃ as a base.
Industrial Scalability Considerations
Patents describing similar compounds emphasize:
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Solvent selection: Absolute ethanol or DMF for optimal reactivity and purity .
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Temperature control: Reflux conditions (80–100°C) to drive the reaction to completion.
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Acidification steps: Post-reaction HCl treatment to precipitate unreacted intermediates, ensuring high yield (>85%) .
Physicochemical and Spectroscopic Properties
Predicted Properties
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Molecular formula: C₁₉H₂₀N₆OS.
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Molecular weight: 396.47 g/mol.
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to the triazole and pyridine moieties.
Spectroscopic Characterization (Based on Analogs )
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¹H NMR:
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δ 2.25 (s, 6H, Ar-CH₃), δ 3.85 (s, 2H, CH₂CO), δ 7.20–8.50 (m, aromatic protons).
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IR:
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1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch).
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MS (ESI+):
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m/z 397.1 [M+H]⁺.
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Challenges and Future Directions
Knowledge Gaps
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Toxicity data: No in vivo studies available for this specific compound.
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Synthetic yields: Scalability of the sulfanyl coupling step requires optimization.
Research Priorities
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Structure-activity relationship (SAR) studies: Systematic variation of the pyridinyl and triazole substituents.
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Molecular docking: Screening against targets like HER2 kinase or bacterial dihydrofolate reductase.
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